
Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate are the Plasmodium falciparum cysteine proteases falcipain 2 (FP-2) and falcipain 3 (FP-3) . These enzymes play a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum, by degrading host hemoglobin to provide essential amino acids for the parasite .
Mode of Action
This compound interacts with its targets, FP-2 and FP-3, by forming well-defined and stable receptor-ligand interactions . This interaction inhibits the activity of these enzymes, thereby disrupting the life cycle of the malaria parasite .
Biochemical Pathways
The inhibition of FP-2 and FP-3 disrupts the hemoglobin degradation pathway, which is vital for the survival and proliferation of the malaria parasite . This disruption leads to the death of the parasite, thereby preventing the progression of the disease .
Result of Action
The inhibition of FP-2 and FP-3 enzymes results in the disruption of the malaria parasite’s life cycle, leading to the death of the parasite . This makes this compound a potential candidate for the development of new antimalarial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiophene derivatives .
Scientific Research Applications
Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share structural similarities and exhibit dual antimicrobial and anti-inflammatory activities.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate (CAS Number: 921054-33-3) is a compound of significant interest due to its biological activity, particularly in antimicrobial and antiviral applications. This article explores its biological properties, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2O5S2, with a molecular weight of 430.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H18N2O5S2 |
Molecular Weight | 430.5 g/mol |
CAS Number | 921054-33-3 |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study by Ghorab et al. (2017) highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : Showed significant inhibition zones compared to control groups.
- Mechanism : The sulfonamide moiety is believed to interfere with bacterial folic acid synthesis.
Antiviral Activity
In addition to its antimicrobial properties, this compound has demonstrated antiviral activity against certain viruses. A study evaluated its effectiveness against the Tobacco Mosaic Virus (TMV), revealing moderate antiviral activity .
Bioassay Results
- Concentration Tested : 500 mg/L
- Inactivation Effect : Over 40% at the tested concentration.
- Comparative Analysis : Some derivatives exhibited better activity than ribavirin, a standard antiviral agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the thiophene ring and the sulfonamide group plays a significant role in enhancing its bioactivity.
Structural Feature | Impact on Activity |
---|---|
Thiophene Ring | Enhances lipophilicity and biological interaction |
Sulfonamide Group | Critical for antimicrobial action |
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including the formation of the thiophene core and subsequent functionalization with sulfonamide and benzamide moieties. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Properties
IUPAC Name |
methyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-13-7-9-14(10-8-13)29(25,26)22-17-6-4-3-5-15(17)18(23)21-19-16(11-12-28-19)20(24)27-2/h3-12,22H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQRJSCOSADHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.